1-(3-Methoxyphenyl)buta-2,3-dien-1-one
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Overview
Description
1-(3-Methoxyphenyl)buta-2,3-dien-1-one is an organic compound that belongs to the class of ketones It features a methoxy group attached to a phenyl ring, which is further connected to a propadienyl ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)buta-2,3-dien-1-one can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(3-Methoxyphenyl)buta-2,3-dien-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)buta-2,3-dien-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to reduced inflammation and enhanced cellular protection . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .
Comparison with Similar Compounds
Acetophenone: A simple aromatic ketone with a similar structure but lacking the methoxy and propadienyl groups.
Benzophenone: Another aromatic ketone with two phenyl groups attached to the carbonyl carbon.
3,4-Methylenedioxyphenyl-2-propanone: A compound with a methylenedioxy group instead of a methoxy group.
Uniqueness: 1-(3-Methoxyphenyl)buta-2,3-dien-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the propadienyl ketone structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
InChI |
InChI=1S/C11H10O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4-8H,1H2,2H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPSNCSJHBPPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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